Bis(2-hydroxyethyl){[4-butoxy-3-(methylethyl)phenyl]sulfonyl}amine
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Overview
Description
Bis(2-hydroxyethyl){[4-butoxy-3-(methylethyl)phenyl]sulfonyl}amine is a complex organic compound with the molecular formula C17H29NO5S and a molecular weight of 359.4809 . This compound is characterized by its unique structure, which includes a sulfonyl group attached to a phenyl ring substituted with butoxy and methylethyl groups, and two hydroxyethyl groups attached to an amine.
Preparation Methods
The synthesis of Bis(2-hydroxyethyl){[4-butoxy-3-(methylethyl)phenyl]sulfonyl}amine typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-butoxy-3-(methylethyl)phenyl sulfonyl chloride with diethanolamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Bis(2-hydroxyethyl){[4-butoxy-3-(methylethyl)phenyl]sulfonyl}amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which can reduce the sulfonyl group to a sulfide.
Substitution: The hydroxyethyl groups can undergo nucleophilic substitution reactions with halides or other electrophiles, forming ethers or esters.
Scientific Research Applications
Bis(2-hydroxyethyl){[4-butoxy-3-(methylethyl)phenyl]sulfonyl}amine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through multi-step reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug delivery systems due to its ability to form stable complexes with various drugs.
Mechanism of Action
The mechanism of action of Bis(2-hydroxyethyl){[4-butoxy-3-(methylethyl)phenyl]sulfonyl}amine involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. The hydroxyethyl groups can also participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Similar compounds to Bis(2-hydroxyethyl){[4-butoxy-3-(methylethyl)phenyl]sulfonyl}amine include other sulfonyl amines and hydroxyethyl derivatives. For example:
Bis(2-hydroxyethyl)amine: A simpler compound with similar hydroxyethyl groups but lacking the complex phenyl sulfonyl structure.
4-butoxy-3-(methylethyl)phenyl sulfonyl chloride: A precursor in the synthesis of the target compound, which lacks the hydroxyethyl groups.
N,N-bis(2-hydroxyethyl)toluenesulfonamide: A related compound with a toluene sulfonyl group instead of the butoxy-methylethyl phenyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties, making it valuable for various applications.
Properties
Molecular Formula |
C17H29NO5S |
---|---|
Molecular Weight |
359.5 g/mol |
IUPAC Name |
4-butoxy-N,N-bis(2-hydroxyethyl)-3-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C17H29NO5S/c1-4-5-12-23-17-7-6-15(13-16(17)14(2)3)24(21,22)18(8-10-19)9-11-20/h6-7,13-14,19-20H,4-5,8-12H2,1-3H3 |
InChI Key |
IQSSEGKDOVESQR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)S(=O)(=O)N(CCO)CCO)C(C)C |
Origin of Product |
United States |
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